

Comprehensive Technical Guide: Elimusertib (BAY 1895344) Pharmacokinetics and Pharmacodynamics

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Compound Focus: Elimusertib

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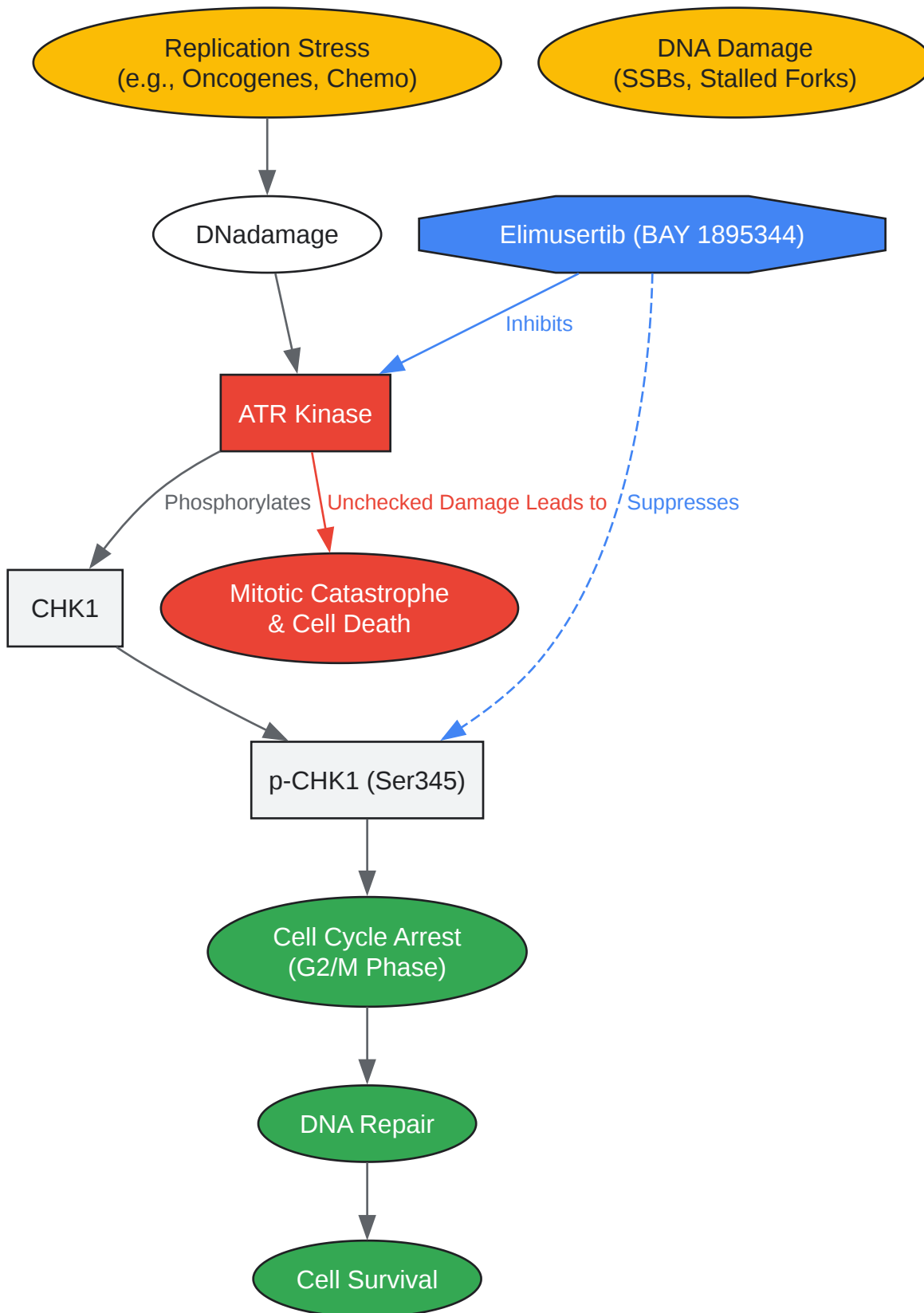
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Compound Overview and Mechanism of Action

Elimusertib (BAY 1895344) is a potent, selective, and orally available small-molecule inhibitor of the **ataxia telangiectasia and Rad3-related (ATR) kinase**, a master regulator of the DNA damage response (DDR). It is currently in clinical development for various solid tumors and lymphomas. ATR is activated in response to replication stress and DNA damage, particularly single-strand breaks (SSBs) and stalled replication forks. Upon activation, ATR initiates signaling cascades that promote cell survival by stabilizing replication forks, activating cell-cycle checkpoints (primarily through phosphorylation of CHK1), and facilitating DNA repair. By inhibiting ATR, **elimusertib** disrupts these protective mechanisms, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with high intrinsic replication stress or DDR deficiencies such as ATM loss.

The following diagram illustrates the core DNA damage response pathway and **Elimusertib's** mechanism of action.



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Figure 1: **Elimusertib** mechanism of action in the DNA damage response pathway.

Analytical Methods for Quantitation

A validated **liquid chromatography-tandem mass spectrometry (LC-MS/MS)** method is essential for supporting pharmacokinetic studies of **elimusertib**. The following method has been developed and validated according to FDA Bioanalytical Method Validation Guidance [1].

Key Methodology Details

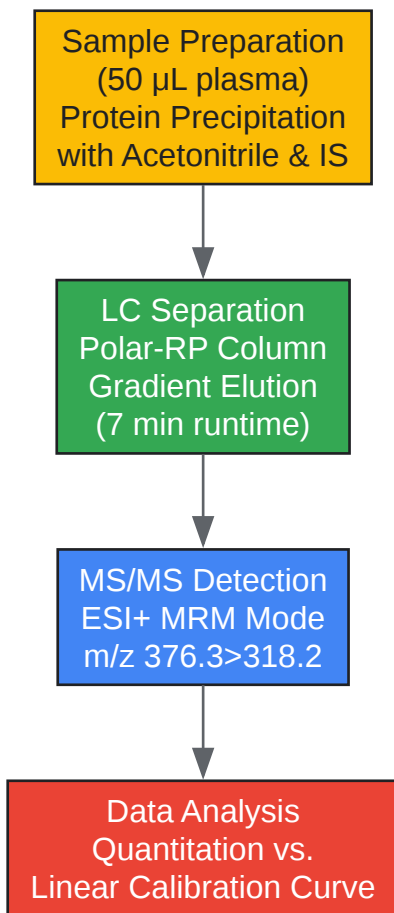
- **Sample Preparation:** A 50 µL volume of plasma (EDTA or heparinized) is subjected to protein precipitation using acetonitrile. A stable isotopic internal standard, **[13C,2H3]-elimusertib**, is used for accurate quantitation [1].
- **Chromatography:**
 - **Column:** Phenomenex Synergi Polar-RP 80Å (4 µm, 50 x 2.0 mm)
 - **Mobile Phase:** Gradient elution with solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile)
 - **Flow Rate:** 0.5 mL/min, increasing to 1.0 mL/min during the gradient
 - **Run Time:** 7 minutes
 - **Injection Volume:** 2 µL
 - **Retention Time:** 2.17 minutes [1]
- **Mass Spectrometric Detection:**
 - **Instrument:** SCIEX 4000 triple-stage mass spectrometer
 - **Ionization:** Electrospray ionization (ESI) in positive ion mode
 - **MRM Transitions:**
 - **Elimusertib:** 376.3 → 318.2 (quantitative) and 376.3 → 277.3 (qualitative)
 - **Internal Standard ([13C,2H3]-elimusertib):** 380.3 → 322.2 [1]

Assay Validation Parameters

The method has been rigorously validated, demonstrating the following performance characteristics [1]:

- **Linearity Range:** 30 to 5,000 ng/mL
- **Accuracy:** 93.5% to 108.2%
- **Precision:** <6.3 %CV

The experimental workflow for the quantitative analysis of **Elimusertib** is summarized below.



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Figure 2: LC-MS/MS workflow for **Elimusertib** quantitation in plasma.

Pharmacokinetic Properties

Core Pharmacokinetic Parameters

Data from preclinical and clinical studies have characterized the fundamental PK properties of **elimusertib**. A significant finding is its **limited distribution into the central nervous system (CNS)**, which has important therapeutic implications for brain tumors [2].

Table 1: Core Pharmacokinetic Properties of **Elimusertib**

Parameter	Value / Finding	Context / Notes	Source
Administration	Oral	Formulated in 60% PEG 400, 30% water, 10% ethanol (preclinical).	[3]
Plasma Protein Binding	High ($f_{u,plasma} \sim 0.5\%$)	Highly bound to human plasma proteins.	[2]
Brain Penetration	Limited	Total brain-to-plasma ratio (K_p) ~ 0.14 in mice; unbound $K_{p,uu} \sim 0.03$.	[2]
CNS Efflux	P-gp and Bcrp substrate	Efflux at BBB limits CNS distribution; K_p increases ~ 3 -fold in P-gp/Bcrp KO mice.	[2]
Tissue Binding	High in brain	Unbound fraction in brain ($f_{u,brain}$) $\sim 0.07\%$.	[2]

Distribution and Transport

The distribution of **elimusertib** is significantly influenced by efflux transporters and tissue binding.

- **Blood-Brain Barrier (BBB) Penetration: Elimusertib** has demonstrated **limited distribution across an intact blood-brain barrier**. In vivo studies in mice showed a total brain-to-plasma ratio (K_p) of approximately **0.14**, which further reduced to an unbound partition coefficient ($K_{p,uu}$) of about **0.03** when correcting for extensive tissue binding. This indicates that only about 3% of the unbound drug in plasma penetrates into the brain interstitial fluid [2].
- **Role of Efflux Transporters: Elimusertib** is a confirmed substrate of the efflux transporters **P-glycoprotein (P-gp)** and **Breast Cancer Resistance Protein (Bcrp)**. Studies in genetically modified mice lacking these transporters showed an approximately **3-fold increase** in the brain-to-plasma ratio, confirming that active efflux at the BBB is a major limiting factor for its CNS distribution [2].
- **Plasma and Tissue Binding:** The drug is highly bound in plasma, with an unbound fraction ($f_{u,plasma}$) of approximately **0.5%**. Binding in brain tissue is even more extensive, with an unbound fraction in brain ($f_{u,brain}$) of about **0.07%** [2].

Pharmacodynamic Properties & Efficacy

Biomarker Engagement and Antitumor Activity

Elimusertib demonstrates robust on-target pharmacodynamic effects and antitumor efficacy in preclinical models.

- **Target Engagement Biomarker:** A key PD biomarker for ATR inhibition is the suppression of **phosphorylated CHK1 at serine 345 (pCHK1 Ser345)**. **Elimusertib** effectively inhibits ATR-mediated CHK1 phosphorylation induced by DNA-damaging agents like temozolomide, hydroxyurea, and radiation in glioma cell lines and patient-derived models at nanomolar concentrations (e.g., 30 nM) [2].
- **Monotherapy Antitumor Activity:** **Elimusertib** has shown pronounced antitumor activity as a single agent in patient-derived xenograft (PDX) models, particularly in tumors with DNA damage response deficiencies.
 - In a panel of 21 PDX models enriched for DDR alterations, monotherapy induced **partial responses (PR)** in 4 models and **stable disease (SD)** in 4 others. Treatment significantly prolonged event-free survival (EFS-2, time for tumor volume to double) in 11 of the 21 models [3].
 - In a large-scale pediatric solid tumor PDX study (32 models), **elimusertib** monotherapy showed **stronger antitumor effects than some standard-of-care chemotherapies**, with striking activity in alveolar rhabdomyosarcoma [4].
- **Rational Combinations:** Synergistic or enhanced antitumor effects have been observed in combination with other agents.
 - **PARP Inhibitors:** The combination of **elimusertib** with the PARP inhibitor niraparib enhanced antitumor activity compared with single agents, including in models with intrinsic or acquired PARP inhibitor resistance [3].
 - **PI3K Inhibitors:** Combination with the PI3K inhibitor copanlisib enhanced EFS-2 compared with monotherapy in a subset of PDX models, potentially related to observed upregulation of PI3K/mTOR signaling in some models following ATR inhibition [3].
 - **Chemotherapy Combinations:** Preclinically, **elimusertib** synergizes with DNA-damaging chemotherapies like cisplatin [5]. However, clinical translation of the cisplatin combination proved challenging due to significant hematological toxicity, requiring substantial dose reduction [5].

Table 2: Key Pharmacodynamic (PD) Biomarkers and Efficacy Correlates

PD / Efficacy Measure	Observation	Implication / Context	Source
pCHK1 (Ser345) Suppression	Robust inhibition at nM concentrations (e.g., 30 nM) in vitro.	Confirms on-target engagement of ATR kinase.	[2]

PD / Efficacy Measure	Observation	Implication / Context	Source
Monotherapy Response (PDX)	PR in 4/21, SD in 4/21 models; prolonged EFS-2 in 11/21 models.	Single-agent activity in DDR-deficient tumors.	[3]
Activity in Pediatric PDX	Strong objective response rates; superior to some standard chemotherapies.	Potential for meaningful clinical application in pediatric solid tumors.	[4]
PI3K/mTOR Signaling	Increased in 2 of 4 PDX models post-treatment.	Potential resistance mechanism; rationalizes PI3K inhibitor combination.	[3]
Synergy with PARP Inhibitors	Enhanced activity in PARP-resistant models.	Provides a strategy to overcome PARP inhibitor resistance.	[3]

Clinical Translation and Tolerability

Clinical trials have investigated various dosing schedules for **Elimusertib** to balance efficacy and tolerability, particularly in combination regimens.

- **Dosing Schedules:** Early clinical trials evaluated a schedule of **40 mg twice daily for 3 days on, 4 days off** per week. An alternate schedule of **3 days on, 11 days off** was found to be better tolerated in some patient populations [5].
- **Combination Tolerability:** Combining **elimusertib** with other cytotoxic agents has proven challenging. A phase Ib trial combining **elimusertib** with cisplatin in patients with advanced solid tumors encountered significant **hematologic dose-limiting toxicities (DLTs)**, including febrile neutropenia, neutropenia, and thrombocytopenia. This necessitated significant dose de-escalation to a much lower and less frequent dosing regimen (**elimusertib** 20 mg once on day 2 with cisplatin 30 mg/m² on days 1 and 8 of a 21-day cycle) [5].
- **Clinical Efficacy Signals:** While objective response rates in early clinical trials have generally been modest, signals of activity have been observed. For instance, in the cisplatin combination trial, one patient with clear-cell ovarian cancer achieved a partial response, and 50% of evaluable patients had stable disease [5].

Conclusion and Research Implications

Elimusertib is a potent and selective ATR inhibitor with a well-characterized PK/PD profile. Its **high plasma protein binding, limited CNS penetration due to P-gp/Bcrp efflux, and extensive tissue binding** are critical factors influencing its distribution and therapeutic potential. It demonstrates compelling **single-agent efficacy in preclinical models with DDR deficiencies**, such as those with ATM loss, and shows synergistic potential in rational combinations, notably with PARP inhibitors.

Future research should focus on:

- **Refining Patient Selection Biomarkers:** Beyond ATM loss, identifying robust genomic or functional biomarkers to predict sensitivity is crucial.
- **Optimizing Combination Strategies:** Developing better-tolerated dosing schedules and novel combinations that maximize synergy while minimizing overlapping toxicities, particularly hematologic adverse events.
- **Addressing CNS Delivery:** Overcoming the limited brain penetration, perhaps through the use of efflux transporter inhibitors or novel drug delivery technologies, could unlock its potential for treating CNS malignancies.

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